molecular formula C15H12N2O5 B3845288 methyl 2-[(2-nitrobenzoyl)amino]benzoate CAS No. 72367-10-3

methyl 2-[(2-nitrobenzoyl)amino]benzoate

Cat. No.: B3845288
CAS No.: 72367-10-3
M. Wt: 300.27 g/mol
InChI Key: BLCONGFGKYXZLQ-UHFFFAOYSA-N
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Description

Methyl 2-[(2-nitrobenzoyl)amino]benzoate is an aromatic ester featuring a benzoate backbone substituted at the 2-position with a 2-nitrobenzoylamino group. The compound’s structure combines a nitro-functionalized benzoyl moiety and a methyl ester, rendering it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-[(2-nitrobenzoyl)amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O5/c1-22-15(19)10-6-2-4-8-12(10)16-14(18)11-7-3-5-9-13(11)17(20)21/h2-9H,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLCONGFGKYXZLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50304843
Record name Methyl 2-(2-nitrobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72367-10-3
Record name NSC167567
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167567
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 2-(2-nitrobenzamido)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50304843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between methyl 2-[(2-nitrobenzoyl)amino]benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications References
This compound C₁₅H₁₂N₂O₅ ~300.27 (estimated) Benzoate ester, 2-nitrobenzamide Synthetic intermediate
Methyl 2-(2-nitrobenzamido)acetate C₁₀H₁₀N₂O₅ 238.06 Acetate ester, 2-nitrobenzamide Intermediate for glycinate derivatives
Tribenuron-methyl C₁₅H₁₇N₅O₆S 395.39 Sulfonylurea, triazine, benzoate ester Herbicide
Methyl 2-{[(3-chlorophenyl)methanesulfonyl]amino}benzoate C₁₅H₁₄ClNO₄S 339.80 Sulfonamide, chloroarene, benzoate ester Potential pharmaceutical agent
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₂H₁₇NO₂ 207.27 Benzamide, hydroxyalkyl group Metal-catalyzed C–H functionalization
Key Observations:

Backbone Variations :

  • The target compound’s benzoate ester distinguishes it from methyl 2-(2-nitrobenzamido)acetate (), which has an acetate backbone. This difference impacts lipophilicity, with the benzoate ester likely exhibiting higher logP (predicted ~3.5) compared to the acetate derivative (logP ~2.5).
  • Tribenuron-methyl () incorporates a sulfonylurea and triazine group, enabling herbicidal activity through acetolactate synthase inhibition, unlike the nitrobenzamide’s lack of reported bioactivity .

Functional Group Impact: The nitro group in the target compound enhances electrophilicity, making it reactive toward reduction to amines or participation in cyclization reactions. Hydroxyalkyl substituents () enable N,O-bidentate coordination to metals, a feature absent in the nitrobenzamide derivative .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-[(2-nitrobenzoyl)amino]benzoate
Reactant of Route 2
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methyl 2-[(2-nitrobenzoyl)amino]benzoate

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